molecular formula C21H12BrNO B12818784 6-(4-Bromophenyl)benzofuro[3,2-c]quinoline

6-(4-Bromophenyl)benzofuro[3,2-c]quinoline

Cat. No.: B12818784
M. Wt: 374.2 g/mol
InChI Key: ZSXWLVKAQDAIHU-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)benzofuro[3,2-c]quinoline is a complex organic compound that belongs to the class of benzofuroquinolines. This compound is characterized by a fused tricyclic structure that includes a benzofuran ring and a quinoline ring, with a bromophenyl group attached at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)benzofuro[3,2-c]quinoline typically involves a multi-step process. One common method starts with 3-(2-methoxyphenyl)quinolin-4(1H)-one, which undergoes sequential chlorination and demethylation, followed by intramolecular cyclization. This transformation is efficient and can be conducted under metal-free and mild reaction conditions, yielding the desired benzofuroquinoline in high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)benzofuro[3,2-c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of aryl-substituted benzofuroquinolines.

Scientific Research Applications

6-(4-Bromophenyl)benzofuro[3,2-c]quinoline has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)benzofuro[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. In the context of its antileukemia activity, the compound has been shown to selectively inhibit the proliferation of leukemia cells. This is likely due to its ability to interfere with key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

6-(4-Bromophenyl)benzofuro[3,2-c]quinoline can be compared with other benzofuroquinoline derivatives and similar heterocyclic compounds:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, particularly its potential as an antileukemia agent .

Properties

Molecular Formula

C21H12BrNO

Molecular Weight

374.2 g/mol

IUPAC Name

6-(4-bromophenyl)-[1]benzofuro[3,2-c]quinoline

InChI

InChI=1S/C21H12BrNO/c22-14-11-9-13(10-12-14)20-19-16-6-2-4-8-18(16)24-21(19)15-5-1-3-7-17(15)23-20/h1-12H

InChI Key

ZSXWLVKAQDAIHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4O3)C(=N2)C5=CC=C(C=C5)Br

Origin of Product

United States

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